molecular formula C16H10F3N5O2 B2380392 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone CAS No. 303148-94-9

3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone

Cat. No.: B2380392
CAS No.: 303148-94-9
M. Wt: 361.284
InChI Key: XNYGPCPHTYWRMD-AWQFTUOYSA-N
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Description

3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone is a complex organic compound that combines a nitrobenzene moiety with a quinazoline derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and trifluoromethyl groups imparts unique chemical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone typically involves a multi-step process:

    Formation of 3-Nitrobenzenecarbaldehyde: This can be achieved by nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid.

    Synthesis of 2-(trifluoromethyl)-4-quinazolinyl hydrazine: This involves the reaction of 2-(trifluoromethyl)-4-quinazoline with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The final step involves the condensation of 3-nitrobenzenecarbaldehyde with 2-(trifluoromethyl)-4-quinazolinyl hydrazine in the presence of an acid catalyst, such as acetic acid, to form the hydrazone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The nitro group can be substituted by nucleophiles in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction of Nitro Group: 3-Aminobenzenecarbaldehyde derivatives.

    Reduction of Hydrazone: Corresponding amines.

    Substitution Reactions: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinazoline moiety can interact with biological macromolecules, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinoxalinyl)hydrazone
  • 4-Chloro-3-nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone

Uniqueness

Compared to similar compounds, 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the quinazoline ring also provides a distinct set of interactions with biological targets, making it a valuable compound for further research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-(trifluoromethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N5O2/c17-16(18,19)15-21-13-7-2-1-6-12(13)14(22-15)23-20-9-10-4-3-5-11(8-10)24(25)26/h1-9H,(H,21,22,23)/b20-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYGPCPHTYWRMD-AWQFTUOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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